2-cyano-N-(2,6-dichlorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-2-1-3-7(11)9(6)13-8(14)4-5-12/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDZIXLTQAPSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395123 | |
| Record name | 2-Cyano-N-(2,6-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64204-39-3 | |
| Record name | 2-Cyano-N-(2,6-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyano N 2,6 Dichlorophenyl Acetamide
Conventional Laboratory Synthesis Approaches
Conventional methods for synthesizing 2-cyano-N-(2,6-dichlorophenyl)acetamide are typically performed using standard laboratory glassware and heating techniques. These approaches are well-established and rely on fundamental organic reactions.
Nucleophilic acyl substitution is a cornerstone of amide synthesis. This strategy involves the reaction of a nucleophilic amine (2,6-dichloroaniline) with a carboxylic acid derivative that has a suitable leaving group. A common approach is the direct reaction with a cyanoacetic acid ester, such as ethyl cyanoacetate (B8463686). The reaction proceeds through a two-step addition-elimination mechanism at the acyl carbon e3s-conferences.org.
The general mechanism involves the nucleophilic attack of the nitrogen atom of 2,6-dichloroaniline (B118687) on the electrophilic carbonyl carbon of the cyanoacetylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., an alkoxide from an ester) to form the stable amide product. To drive the reaction, it is often necessary to heat the mixture, sometimes at reflux temperatures for several hours nih.gov. The reaction can be performed without a solvent, using an excess of the cyanoacetic acid ester to also serve as the reaction medium nih.gov.
For analogous compounds like 2-cyano-N-(2,5-dichlorophenyl)acetamide, the synthesis involves coupling 2-cyanoacetic acid with the corresponding dichloroaniline derivative, which exemplifies this nucleophilic acyl substitution pathway nih.gov.
Table 1: Example of Nucleophilic Acyl Substitution for an Analogous Compound
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 3,4-Dichloroaniline (B118046) | Ethyl Cyanoacetate (excess) | None (reactant as solvent) | 192 °C | 4 hours | 80% | nih.gov |
Condensation reactions are closely related to nucleophilic acyl substitution and are defined by the joining of two molecules with the concurrent loss of a small molecule, such as water or ethanol (B145695). The direct reaction between 2,6-dichloroaniline and ethyl cyanoacetate at elevated temperatures is a classic example of a condensation pathway, where ethanol is eliminated nih.govresearchgate.net.
This method is one of the most frequently utilized for the preparation of cyanoacetanilides researchgate.net. The process typically involves heating the aniline (B41778) derivative with an excess of ethyl cyanoacetate, often to temperatures around 150-200°C nih.govresearchgate.net. The reaction can also be facilitated by using cyanoacetic acid directly, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), which aids in the removal of water to form the amide bond. The use of a catalyst, such as piperidine (B6355638) in ethanol, can also promote the condensation between the amine and the cyanoacetic acid derivative nih.gov.
Table 2: Example of Condensation Synthesis for Cyanoacetamide
| Reactant 1 | Reactant 2 | Solvent | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl Cyanoacetate | Concentrated Aqueous Ammonia | Water | Shake, then cool in ice-salt mixture | 1 hour | 86-88% | nih.gov |
Advanced Synthetic Techniques and Optimization
To overcome the limitations of conventional methods, such as long reaction times and high energy consumption, advanced synthetic techniques have been developed. These methods offer significant improvements in efficiency, yield, and scalability.
Continuous flow chemistry offers substantial advantages for chemical synthesis, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety for highly exothermic reactions mdpi.com. In a flow system, reactants are continuously pumped through a heated and pressurized tube or a packed-bed reactor.
For the synthesis of this compound, a flow process would involve pumping a solution of 2,6-dichloroaniline and ethyl cyanoacetate, potentially with a suitable solvent like toluene (B28343) or DMF, through a heated reactor coil. The residence time, temperature, and pressure can be precisely controlled to optimize the reaction and maximize throughput. This technology is highly amenable to scale-up by extending the operational time or by using parallel reactor systems, making it ideal for industrial production mdpi.com. While specific literature for this exact compound is not prominent, the synthesis of related N-aryl compounds has been successfully demonstrated in flow systems mdpi.com.
Table 3: Conceptual Parameters for Continuous Flow Synthesis
| Reactants | Solvent | Reactor Type | Temperature | Pressure | Residence Time | Reference Principle |
|---|---|---|---|---|---|---|
| 2,6-Dichloroaniline, Ethyl Cyanoacetate | Toluene or DMF | Heated Coil or Packed Bed Reactor | 180-250 °C | 10-20 bar | 5-20 minutes | mdpi.com |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Microwave irradiation efficiently heats the reaction mixture by direct interaction with polar molecules, leading to a rapid increase in temperature and significantly reduced reaction times compared to conventional heating nih.govfrontiersin.org.
The synthesis of N-substituted-2-cyanoacetamides can be dramatically expedited using microwave irradiation. In a typical protocol, 2,6-dichloroaniline and ethyl cyanoacetate could be mixed, possibly with a high-boiling polar solvent like DMF or under solvent-free conditions, and irradiated in a dedicated microwave reactor. Reactions that might take several hours with conventional heating can often be completed in a matter of minutes with microwave assistance, frequently resulting in higher yields and cleaner products nih.govjchps.com. For example, the synthesis of related quinoline (B57606) derivatives from anilines showed a reduction in reaction time from hours to minutes with improved yields under microwave conditions frontiersin.org.
Table 4: Example of Microwave-Assisted Synthesis for a Related Compound
| Reactant 1 | Reactant 2 | Catalyst/Solvent | MW Power | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazide | 2-Mercaptoacetic acid | Anhydrous ZnCl2 / DMF | 300 W | 5-10 min | 82-95% | jchps.com |
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for process intensification. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures ijariie.comekb.eg. This intense energy input can dramatically enhance reaction rates and yields ijariie.com.
For the synthesis of this compound, conducting the reaction between 2,6-dichloroaniline and a cyanoacetylating agent in an ultrasonic bath or with an ultrasonic probe can lead to significant improvements. Compared to silent (non-sonicated) reactions, ultrasound can reduce reaction times from many hours to under two hours and increase yields . This method is noted for its operational simplicity, mild reaction conditions (often at ambient temperature), and efficiency, making it an attractive green chemistry approach nih.govijariie.com.
Table 5: Example of Ultrasound-Assisted Amide Synthesis
| Reactant 1 | Reactant 2 | Solvent | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzoic Acid | Cyclohexyl isocyanide | Methanol | Ultrasound irradiation | 135 min | 88% |
Optimization of Reaction Parameters
The synthesis of this compound, a member of the N-arylcyanoacetamide family, typically involves the condensation of an aniline derivative (2,6-dichloroaniline) with a cyanoacetic acid derivative (like ethyl cyanoacetate or cyanoacetic acid itself). researchgate.net The optimization of this process is crucial for industrial applications and involves a systematic analysis of stoichiometric ratios, solvent effects, reaction kinetics, and catalyst performance.
Stoichiometric Ratio Analysis
The molar ratio of reactants is a critical parameter in the synthesis of cyanoacetamides, directly impacting conversion rates and product purity. In related syntheses, it has been observed that using an excess of one reagent can drive the reaction to completion. For instance, in the synthesis of 2-cyano-N-(2,5-dichlorophenyl)acetamide, employing an excess of the acylating agent may enhance conversion rates.
Similarly, detailed procedures for analogous compounds often specify a slight excess of the cyanoacetic acid derivative and any coupling agents. For the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, a patent describes using cyanoacetic acid and the coupling agent 1,3-diisopropylcarbodiimide in a slight molar excess compared to the aniline derivative to maximize the yield. chemicalbook.com Another synthetic approach for a related compound allows for a wider molar ratio of the aniline to ethyl cyanoacetate, ranging from 1:1 to 1:5, indicating that the optimal ratio can be flexible depending on other reaction conditions. patsnap.com In reactions involving nitrosation, the ratio of the cyanoacetamide to the nitrite (B80452) salt is often kept between 1:1 and 1:1.1. google.com
Table 1: Stoichiometric Ratios in the Synthesis of Related Cyanoacetamides
| Target Compound/Reaction Type | Aniline Derivative (molar eq.) | Cyano-reagent (molar eq.) | Other Reagents (molar eq.) | Reference |
|---|---|---|---|---|
| 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | 2,4-Dichloro-5-methoxyaniline (B1301479) (1) | Cyanoacetic acid (~1.03) | 1,3-Diisopropylcarbodiimide (~1.03) | chemicalbook.com |
| 2-cyano-N-(m-methoxyphenyl)acetamide | m-Methoxyaniline (1) | Ethyl cyanoacetate (1-5) | - | patsnap.com |
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a pivotal role in the synthesis of cyanoacetamides, influencing reaction rates, yields, and the ease of product isolation. The polarity and boiling point of the solvent can affect the solubility of reactants and the energy input required. A variety of solvents have been documented in the synthesis of related N-substituted cyanoacetamides.
For example, tetrahydrofuran (B95107) (THF) is a common solvent for coupling reactions involving cyanoacetic acid and an aniline, often facilitated by a dehydrating agent. chemicalbook.com However, concerns over its cost and difficulty in recycling have led researchers to explore alternatives like ethyl acetate (B1210297) and chloroform. patsnap.com N,N-dimethylformamide (DMF) has been used as a solvent for reactions conducted at reflux, leading to high yields. chemicalbook.com For other specific transformations, solvents like dioxane and ethanol are employed. ekb.eg The selection of a solvent is often a trade-off between reaction efficiency, cost, safety, and environmental impact.
Table 2: Solvents Used in the Synthesis of N-Aryl Cyanoacetamides
| Solvent | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 2,4-Dichloro-5-methoxyaniline, Cyanoacetic acid | Reflux | 88% | chemicalbook.com |
| N,N-Dimethylformamide (DMF) | 2,6-Dimethylaniline (B139824), Ethyl cyanoacetate | Reflux | 83% | chemicalbook.com |
| Dioxane | N-arylcyanoacetamide, Sodium nitrite | 0-5°C | 77% | ekb.eg |
| Acetic Acid | N-arylcyanoacetamide, Salisaldehyde | Reflux | Moderate | ekb.eg |
| Ethyl Acetate / Chloroform | N-(m-methoxyphenyl)acetamide, Chlorine | -5 to 20°C | High | patsnap.com |
Temperature and Reaction Time Kinetics
Temperature and reaction duration are interconnected parameters that must be carefully controlled to ensure optimal product formation while minimizing the occurrence of side reactions. Syntheses of cyanoacetamide derivatives are performed under a wide range of temperatures, from ice-cold conditions to high-temperature reflux.
Low temperatures, often between 0°C and 5°C, are typically used for reactions involving sensitive intermediates, such as in diazotization and subsequent reactions, to prevent decomposition and side product formation. ekb.eg Conversely, condensation reactions between anilines and ethyl cyanoacetate often require elevated temperatures and prolonged reaction times to proceed to completion. For instance, a reaction in DMF was carried out at reflux for 12 hours, while another preparation involved heating at 150-200°C for several hours. patsnap.comchemicalbook.com Microwave-assisted synthesis has also emerged as a technique to reduce reaction times and potentially improve yields. researchgate.net
Table 3: Temperature and Time Parameters in Cyanoacetamide Synthesis
| Reaction Type | Temperature | Time | Purpose | Reference |
|---|---|---|---|---|
| Nitrosation | 0-5°C | 1 hour | Minimize side reactions | ekb.eg |
| Condensation | Reflux | 30 minutes | Amide formation | chemicalbook.com |
| Condensation | Reflux | 12 hours | Amide formation | chemicalbook.com |
| Condensation | 150°C | 6 hours | Amide formation | patsnap.com |
| Chlorination | -5 to 20°C | ~4 hours | Selective chlorination | patsnap.com |
Catalyst Influence and Recyclability
Catalysts are frequently employed in cyanoacetamide synthesis to increase reaction rates and selectivity. Basic catalysts like piperidine are often used in Knoevenagel condensation reactions involving the active methylene (B1212753) group of the cyanoacetamide. researchgate.net In the direct amidation reaction between a carboxylic acid and an amine, a coupling agent, which acts as a reagent but has catalytic-like function, is necessary. 1,3-Diisopropylcarbodiimide is one such agent used to facilitate the formation of the amide bond, though its removal post-reaction can be cumbersome. chemicalbook.compatsnap.com
Green Chemistry Principles in the Synthesis of Cyanoacetamides
The application of green chemistry principles to the synthesis of cyanoacetamides aims to reduce the environmental footprint of the manufacturing process. This involves a holistic approach to route design and process optimization. youtube.comacs.org
Waste Prevention and Atom Economy : Synthetic routes should be designed to minimize waste. nih.gov The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a key metric. acs.org Addition reactions are considered to have 100% atom economy, while substitution and elimination reactions generate by-products. youtube.com Choosing a synthetic pathway that maximizes the incorporation of starting materials into the final structure of this compound is a primary goal.
Safer Solvents and Auxiliaries : The choice of solvent is critical. Green chemistry promotes the use of safer, more environmentally benign solvents like water or ethanol, and seeks to avoid hazardous solvents where possible. youtube.comacs.org Research into solvent alternatives for cyanoacetamide synthesis, such as moving away from tetrahydrofuran to more easily recyclable options like ethyl acetate, aligns with this principle. patsnap.com
Design for Energy Efficiency : Chemical processes should be designed to minimize energy requirements. acs.org Reactions conducted at ambient temperature and pressure are ideal. youtube.com The high temperatures required for some cyanoacetamide synthesis steps represent a significant energy cost. patsnap.comchemicalbook.com Methodologies like microwave-assisted synthesis can offer a more energy-efficient alternative to conventional heating. researchgate.net
Use of Catalysis : Catalytic processes are preferred over stoichiometric ones because catalysts can be used in small amounts, are often recyclable, and can lead to cleaner reactions with fewer side products, thus reducing waste. youtube.comnih.gov
Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. nih.govacs.org Developing synthetic routes that directly functionalize the molecule without the need for protection/deprotection steps is a key aspect of green synthesis design.
By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,6-Dichloroaniline |
| 2-cyano-N-(2,5-dichlorophenyl)acetamide |
| 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide |
| 2-cyano-N-(m-methoxyphenyl)acetamide |
| 2-cyano-N-(2,6-dimethylphenyl)acetamide |
| Cyanoacetic acid |
| Ethyl cyanoacetate |
| Tetrahydrofuran (THF) |
| N,N-Dimethylformamide (DMF) |
| Dioxane |
| Ethanol |
| Acetic Acid |
| Ethyl Acetate |
| Chloroform |
| 1,3-Diisopropylcarbodiimide |
| Sodium nitrite |
| Piperidine |
| Salisaldehyde |
| Chlorine |
Structural Elucidation and Advanced Spectroscopic Analysis of 2 Cyano N 2,6 Dichlorophenyl Acetamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a detailed picture of the molecular structure can be assembled.
¹H NMR Spectroscopic Characterization
The proton NMR (¹H NMR) spectrum of 2-cyano-N-(2,6-dichlorophenyl)acetamide is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule.
Amide Proton (-NH-): A single proton attached to the nitrogen atom of the amide group is expected to appear as a singlet. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent carbonyl group and the dichlorophenyl ring.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group, situated between the cyano and carbonyl groups, are chemically equivalent and should present as a singlet. The proximity to two electron-withdrawing groups (cyano and carbonyl) would shift this signal downfield.
Aromatic Protons (Ar-H): The dichlorophenyl ring contains three aromatic protons. Due to the symmetrical 2,6-substitution pattern, the proton at the para position (C4) would be chemically distinct from the two equivalent protons at the meta positions (C3 and C5). This would likely result in two distinct signals. The proton at C4 would appear as a triplet, and the protons at C3 and C5 would appear as a doublet.
For the related compound, 2-cyano-N-(2,5-dichlorophenyl)acetamide, the aromatic protons appear as a multiplet between δ 6.9–7.24 ppm, and the –NH proton resonates as a singlet near δ 8.34 ppm. The methylene protons give a distinct singlet at δ 3.30 ppm. It is expected that the chemical shifts for this compound would be in a similar range.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -NH- | ~8.0-9.0 | Singlet |
| Ar-H (C4-H) | ~7.3-7.6 | Triplet |
| Ar-H (C3-H, C5-H) | ~7.1-7.4 | Doublet |
| -CH₂- | ~3.5-4.0 | Singlet |
¹³C NMR Spectroscopic Characterization
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments in the molecule.
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-170 ppm.
Cyano Carbon (-C≡N): The carbon of the nitrile group typically appears in the region of 115-120 ppm.
Aromatic Carbons: The dichlorophenyl ring will show four distinct signals due to symmetry: one for the two chlorine-bearing carbons (C2, C6), one for the nitrogen-bearing carbon (C1), one for the two equivalent meta carbons (C3, C5), and one for the para carbon (C4).
Methylene Carbon (-CH₂-): The methylene carbon will appear at a characteristic upfield position, influenced by the adjacent cyano and carbonyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~160-165 |
| -C≡N | ~115-120 |
| Ar-C (C1) | ~135-140 |
| Ar-C (C2, C6) | ~130-135 |
| Ar-C (C3, C5) | ~128-132 |
| Ar-C (C4) | ~125-130 |
| -CH₂- | ~25-30 |
Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For this compound, this would primarily be useful in confirming the coupling between the aromatic protons on the dichlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the methylene proton signal to the methylene carbon signal.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by several key absorption bands.
N-H Stretch: A sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the amide group.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.
C≡N Stretch: A sharp and intense absorption band characteristic of the nitrile group should be present in the range of 2200-2260 cm⁻¹. For the analogous 2,5-dichloro isomer, this stretch is observed around 2200–2250 cm⁻¹.
C=O Stretch (Amide I): A strong absorption due to the carbonyl stretch of the amide group is expected around 1650-1680 cm⁻¹.
N-H Bend (Amide II): The N-H bending vibration typically appears around 1550-1640 cm⁻¹.
C-Cl Stretches: The stretching vibrations of the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C≡N Stretch | 2200-2260 |
| C=O Stretch (Amide I) | 1650-1680 |
| N-H Bend (Amide II) | 1550-1640 |
| C-Cl Stretch | 600-800 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman activity differ from those for IR, making it particularly useful for observing non-polar bonds.
C≡N Stretch: The nitrile stretch is also Raman active and would be expected to show a strong signal in the 2200-2260 cm⁻¹ region.
Aromatic Ring Vibrations: The symmetric breathing vibrations of the dichlorophenyl ring, which are often weak in the IR spectrum, would likely give rise to strong signals in the Raman spectrum.
C-Cl Stretches: The C-Cl stretching vibrations would also be observable in the Raman spectrum.
A comprehensive analysis combining both FT-IR and Raman data would provide a more complete vibrational profile of the molecule.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a wealth of structural information.
The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The subsequent fragmentation of this ion is influenced by the different functional groups present: the cyanoacetamide moiety and the dichlorophenyl group. The stability of the resulting fragments dictates the observed fragmentation pathway.
Key fragmentation processes for aromatic amides typically involve cleavage of the amide bond. One of the most common fragmentation patterns in aromatic amides is the α-cleavage, leading to the formation of a resonance-stabilized benzoyl cation or related structures. youtube.com For N-substituted amides, cleavage of the N-CO bond and the bond between the nitrogen and the aryl group are also prominent fragmentation routes. libretexts.org
In the case of this compound, the following fragmentation patterns can be predicted:
Loss of the cyanoacetyl group: Cleavage of the N-CO bond would result in the formation of the 2,6-dichloroaniline (B118687) radical cation.
Formation of an acylium ion: Cleavage of the bond between the nitrogen and the dichlorophenyl ring could lead to the formation of a [CH₂CNCO]⁺ fragment.
Loss of chlorine: The presence of chlorine atoms allows for characteristic isotopic patterns and potential loss of Cl radicals or HCl from the molecular ion or fragment ions.
McLafferty Rearrangement: Primary amides often show a base peak due to the McLafferty rearrangement. libretexts.org While this is a secondary amide, similar hydrogen rearrangements are possible.
A hypothetical fragmentation pattern based on these principles is presented in the table below.
| Predicted Fragment (m/z) | Proposed Structure/Identity | Fragmentation Pathway |
| 228/230/232 | [M]⁺ (Molecular Ion) | Intact molecule with isotopic peaks due to two chlorine atoms. |
| 161/163 | [C₆H₅Cl₂N]⁺ | Loss of the ketene-nitrile radical (•CH(CN)CO) from the molecular ion. |
| 126 | [C₆H₄Cl]⁺ | Loss of HCl from the [C₆H₅Cl₂]⁺ fragment. |
| 67 | [CH₂CNCO]⁺ | Cleavage of the N-aryl bond. |
This table is predictive and based on general fragmentation patterns of related compounds.
Electronic Spectroscopy for Electronic Structure Analysis (e.g., UV-Vis)
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring the absorption of light that causes electronic transitions from the ground state to an excited state. libretexts.org The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with its chromophores.
The primary chromophores in this molecule are the dichlorophenyl ring and the acetamide (B32628) group, which contains a carbonyl group (C=O) and a nitrogen atom with a lone pair of electrons. The cyano group (-C≡N) also contributes to the electronic structure.
The dichlorophenyl ring is expected to give rise to strong absorptions in the UV region, characteristic of aromatic systems. These correspond to π → π* transitions. The presence of the chlorine atoms and the acetamide substituent on the ring will influence the position and intensity of these bands compared to unsubstituted benzene.
The amide group itself exhibits a weak n → π* transition at longer wavelengths (lower energy) and a more intense π → π* transition at shorter wavelengths (higher energy). libretexts.org The n → π* transition involves the excitation of a non-bonding electron from the oxygen or nitrogen atom to an anti-bonding π* orbital of the carbonyl group.
Based on the electronic transitions of similar molecules, the following is a predicted UV-Vis absorption profile for this compound in a non-polar solvent.
| Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Proposed Electronic Transition |
| ~ 210 | High | π → π* (Phenyl ring) |
| ~ 240 | Moderate | π → π* (Amide group) |
| ~ 270 | Low | n → π* (Amide group) |
| ~ 285 | Low | π → π* (Phenyl ring, B-band) |
This table is predictive and based on the typical absorption regions for the chromophores present in the molecule.
The solvent can have a significant effect on the positions of these absorption bands. For example, n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may show a bathochromic (red) shift. libretexts.org
Crystallographic Investigations and Solid State Chemistry of 2 Cyano N 2,6 Dichlorophenyl Acetamide
Single-Crystal X-ray Diffraction Studies
While data for the title compound is unavailable, studies on closely related N-acylamides, particularly those containing a dichlorophenyl group, offer a robust framework for understanding its likely structural properties. The positioning of the chloro- and cyano- functional groups is critical in defining the molecule's conformation and its interactions in the solid state.
The molecular conformation of N-acylamides is largely dictated by the rotational freedom around several key single bonds: the N-C(aryl) bond, the N-C(carbonyl) bond, and the C(carbonyl)-C(alpha) bond. The planarity of the amide group (-NH-C=O) is a common feature, promoting the formation of hydrogen bonds.
For comparison, crystallographic data for various dichlorophenyl acetamide (B32628) derivatives reveal a range of dihedral angles, illustrating the impact of substituent placement.
| Compound | Ring(s) | Dihedral Angle (°) | Reference |
|---|---|---|---|
| (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide | 2,6-dichlorophenyl and phenyl ring | 69.4(1) | nist.gov |
| 2-cyano-N-(furan-2-ylmethyl)acetamide | Furan ring and acetamide plane | 76.7(1) |
Hydrogen bonds are the principal directing force in the supramolecular assembly of N-acylamides. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust intermolecular networks. In the absence of stronger competing acceptors, the cyano group (C≡N) can also act as a weak hydrogen bond acceptor.
In the crystal structures of related compounds, molecules are often linked into chains or dimers via N-H···O=C hydrogen bonds. For instance, in (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide, molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds, creating a distinct R²₂(8) graph-set motif. nist.gov Weaker C-H···O and C-H···π interactions often further connect these primary motifs. nist.gov
The cyano group's ability to participate in intermolecular interactions is well-documented, often forming C-H···N contacts or participating in halogen bonding, which could be a possibility given the presence of chlorine atoms. bldpharm.com
| Compound | Hydrogen Bond Type | Interaction Details | Reference |
|---|---|---|---|
| (E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide | N—H···O | Forms centrosymmetric dimers with an R²₂(8) motif. | nist.gov |
| 2-cyano-N-(furan-2-ylmethyl)acetamide | N—H···O and C—H···O | Links molecules into C(4) chains. The carbonyl oxygen is a bifurcated acceptor. | sigmaaldrich.com |
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | N—H···O | Links molecules into C(4) chains. | researchgate.net |
Polymorphism and Crystal Engineering of N-Acylamides
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those like N-acylamides that feature flexible conformations and multiple hydrogen bonding sites. researchgate.net Different polymorphs can arise from variations in molecular conformation (conformational polymorphism) or different arrangements of the same conformer in the crystal lattice (packing polymorphism).
The study of N-acylamides and related N-acetyltransferases reveals that even subtle genetic variations (polymorphisms) can impact enzyme structure and function, highlighting the sensitivity of these systems to minor structural changes. researchgate.netbldpharm.com In crystal engineering, this sensitivity is exploited. By understanding the hierarchy of intermolecular interactions (e.g., strong N-H···O bonds, weaker C-H···N or C-H···Cl bonds), it is possible to design and predict supramolecular structures. For 2-cyano-N-(2,6-dichlorophenyl)acetamide, the dominant N-H···O=C interaction would be the primary building block, while the cyano and chloro substituents would act as secondary synthons, the manipulation of which could potentially lead to different polymorphic forms.
Solid-State NMR Spectroscopy (if applicable)
No studies employing solid-state NMR (ssNMR) spectroscopy for the characterization of this compound have been found in the scientific literature. In principle, ssNMR would be a valuable tool for this compound, especially if polymorphism is suspected. It can distinguish between different crystalline forms by detecting subtle differences in the local chemical environment of nuclei like ¹³C and ¹⁵N. Furthermore, ssNMR can provide information on molecular dynamics and the proximity of different functional groups within the crystal lattice, complementing data from diffraction methods. sigmaaldrich.com
Computational and Theoretical Studies of 2 Cyano N 2,6 Dichlorophenyl Acetamide
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of molecules. However, specific MD studies on 2-cyano-N-(2,6-dichlorophenyl)acetamide are not found in the reviewed literature.
Conformational Analysis
A thorough conformational analysis of this compound, which would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented in available research. Such a study would provide valuable insights into the molecule's flexibility and the preferred spatial arrangements of its atoms, which are crucial for its biological activity and physical properties.
Solvent Effects Modeling
The influence of different solvents on the conformational stability and properties of this compound has not been specifically modeled or reported. Computational studies on other molecules, such as acetaminophen, have demonstrated that solvent polarity can significantly impact molecular conformation and hydrogen bonding. However, similar analyses for this compound are not available.
Prediction of Reactivity and Stability via Computational Descriptors
The prediction of a molecule's reactivity and stability through computational descriptors derived from methods like Density Functional Theory (DFT) is a common practice in computational chemistry. These descriptors include parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and various reactivity indices. While studies on other cyanoacetamide derivatives have utilized these methods to predict their chemical behavior, specific computational data for this compound is absent from the public domain.
Computational Tools for Reaction Pathway Analysis and Mechanistic Insights
Computational tools are frequently employed to elucidate reaction mechanisms, identify transition states, and calculate activation energies. This allows for a detailed understanding of how a molecule participates in chemical reactions. There are no available studies that have applied these computational tools to analyze the reaction pathways or mechanistic details involving this compound.
Chemical Reactivity and Transformation of 2 Cyano N 2,6 Dichlorophenyl Acetamide
Condensation Reactions with Carbonyl Compounds
The active methylene (B1212753) group in 2-cyano-N-(2,6-dichlorophenyl)acetamide is particularly reactive, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. tubitak.gov.trresearchgate.net This reactivity is a cornerstone of its synthetic utility.
These reactions, often of the Knoevenagel condensation type, typically proceed in the presence of a basic catalyst. researchgate.netthieme-connect.de The reaction involves the deprotonation of the active methylene group to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields an α,β-unsaturated nitrile derivative. researchgate.net For instance, the reaction of N-aryl cyanoacetamides with various aromatic aldehydes at reflux temperature can afford the corresponding arylidine derivatives in very good yields. researchgate.net
A notable example is the reaction with salicylaldehyde (B1680747) and its derivatives. When 2-cyano-N-arylacetamides are refluxed with salicylaldehyde in acetic acid, they undergo condensation followed by intramolecular cyclization to yield 2-imino-chromene-3-carboxamide derivatives. ekb.eg
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Aryl Cyanoacetamide | Aromatic Aldehydes | Reflux | Arylidine Derivatives | researchgate.net |
Condensation reactions are a primary gateway to the synthesis of novel heterocyclic scaffolds. The initial condensation products, typically α,β-unsaturated systems, are primed for subsequent intramolecular cyclization reactions, leading to a diverse array of heterocyclic structures. ekb.egresearchgate.netresearchgate.net The versatility of 2-cyanoacetamide (B1669375) derivatives as synthons allows for the construction of important biological systems like pyridines, pyrimidines, and thiazoles. ekb.eg
For example, the condensation of a cyanoacetamide derivative with arylidenemalononitrile in a basic medium can lead to the formation of highly substituted pyridine (B92270) derivatives. ekb.eg Similarly, reaction with salicylaldehyde derivatives results in coumarin (B35378) scaffolds. researchgate.net These reactions highlight how a simple condensation can initiate a cascade leading to complex, polycyclic systems.
Nucleophilic Substitution Reactions of the Cyano Group
The cyano (C≡N) group in this compound is a site of significant reactivity, primarily characterized by nucleophilic additions across the triple bond rather than direct substitution of the entire group. ebsco.comchemistrysteps.com The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. chemistrysteps.com
While direct nucleophilic substitution to replace the -CN group is not a typical reaction pathway for this class of compounds, its transformation via addition reactions is common. For instance, the cyano group can react with binucleophiles, where one nucleophilic center attacks the cyano carbon, leading to cyclization. tubitak.gov.tr The initial adduct can then undergo further intramolecular reactions. For example, treatment of N-(2,4,6-trichlorophenyl) cyanoacetamide with hydroxylamine (B1172632) furnishes an amidoxime, which can be cyclized to a 1,2,4-oxadiazole (B8745197) derivative. tubitak.gov.tr This transformation begins with a nucleophilic attack on the cyano carbon.
The reactivity of the cyano group is central to its role as a "disguised" carboxylic acid, as it can be hydrolyzed under acidic or basic conditions to a carboxylic acid amide and subsequently to a carboxylic acid. ebsco.com
Cyclization Reactions for Diverse Heterocyclic Architectures
The strategic placement of functional groups in this compound and its derivatives makes it an exceptional precursor for a multitude of cyclization reactions, yielding diverse heterocyclic architectures. tubitak.gov.trekb.egresearchgate.net Both the active methylene group and the cyano-amide moiety can participate in ring-forming processes. ekb.eg
Common cyclization strategies include:
Intramolecular Cyclization: Derivatives formed from condensation or substitution reactions can undergo spontaneous or induced intramolecular cyclization. The reaction of cyanoacetamide derivatives with salicylaldehyde to form chromenes is a classic example where an initial intermolecular condensation is followed by an intramolecular cyclization. ekb.eg
Cyclocondensation with Binucleophiles: The compound can react with reagents possessing two nucleophilic sites to construct a new ring. For example, reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) rings. researchgate.net Specifically, an enaminonitrile derivative of a cyanoacetamide can react with hydrazine hydrate (B1144303) at reflux to afford aminopyrazoles in high yields. researchgate.net
Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions. For instance, 3,3-diaminoacrylonitriles (related to cyanoacetamides) undergo cycloaddition with heterocyclic azides to form 1,2,3-triazole systems, which then rearrange to the final amidine-linked diheterocyclic products. beilstein-journals.org
These varied cyclization pathways allow for the synthesis of five-membered rings (pyrazoles, oxadiazoles) and six-membered rings (pyridines, chromenes), as well as fused heterocyclic systems. tubitak.gov.trresearchgate.netresearchgate.net
Derivatization Strategies and Functional Group Interconversions
Derivatization of this compound is a key strategy to expand its synthetic utility and to create molecules with novel properties. researchgate.netjfda-online.com These transformations can target the active methylene group, the amide, or the cyano function.
Key derivatization strategies include:
Knoevenagel Condensation: As previously discussed, reaction with aldehydes and ketones converts the active methylene into an arylidine or alkylidine group, introducing a C=C double bond that can be further functionalized. researchgate.net
Reaction with Diazonium Salts: The active methylene group can react with diazonium salts to form hydrazone derivatives. These hydrazones are stable, colored compounds and are valuable intermediates for the synthesis of other heterocycles, such as aminopyrazoles, through subsequent cyclization. researchgate.netresearchgate.net
Formation of Enaminonitriles: Reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) converts the active methylene group into an enaminonitrile. This derivative is a versatile intermediate for synthesizing pyrazole derivatives upon reaction with hydrazines. researchgate.net
Functional Group Interconversion: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid. ebsco.com It can also be reduced to a primary amine using reducing agents like LiAlH4. chemistrysteps.com
These derivatizations not only create new molecular scaffolds but can also be employed to enhance or modify the physicochemical properties of the parent molecule. jfda-online.com
Table 2: Key Derivatization Reactions
| Reactive Site | Reagent | Product Type | Reference |
|---|---|---|---|
| Active Methylene | Aldehydes/Ketones | Arylidine/Alkylidine Derivatives | researchgate.net |
| Active Methylene | Diazonium Salts | Hydrazone Derivatives | researchgate.netresearchgate.net |
| Active Methylene | DMF-DMA | Enaminonitrile | researchgate.net |
| Cyano Group | H2O (Acid/Base) | Carboxylic Acid/Amide | ebsco.com |
Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively detailed in the surveyed literature, general principles can be applied by examining the parent compound, 2-cyanoacetamide. Thermodynamic properties such as the enthalpy of fusion and sublimation have been determined for 2-cyanoacetamide, providing insight into its solid-state stability and phase transitions. nist.govchemeo.com
Table 3: Selected Thermodynamic Data for 2-Cyanoacetamide (Parent Compound)
| Property | Value | Units | Reference |
|---|---|---|---|
| Normal Melting Point (Tfus) | 396.4 | K | chemeo.com |
| Enthalpy of Fusion (ΔfusH) | 22.1 | kJ/mol | chemeo.com |
| Enthalpy of Sublimation (ΔsubH at 298.15 K) | 99.6 | kJ/mol | nist.gov |
These fundamental thermodynamic values are crucial for understanding the energy requirements and stability associated with the molecule. nist.gov
From a kinetics perspective, reaction conditions reported in the literature provide indirect information. Many syntheses involving cyanoacetamide derivatives require heating (reflux) and the use of catalysts (e.g., piperidine (B6355638), triethylamine (B128534), acetic acid) to achieve reasonable reaction rates and yields. ekb.egresearchgate.net The choice of solvent and temperature is often optimized to control the reaction pathway and favor the desired product. researchgate.netchemicalbook.com For example, the synthesis of pyrazoles from an enaminonitrile intermediate is conducted at reflux in ethanol (B145695), indicating a significant activation energy barrier for the cyclization process. researchgate.net The lack of reaction under certain conditions, as observed in the attempted synthesis of bispyridone derivatives, suggests that the kinetics are unfavorable, possibly due to high activation energy or steric hindrance. researchgate.net
Derivatives of 2 Cyano N 2,6 Dichlorophenyl Acetamide: Synthesis and Structural Variations
Synthesis of Analogues with Modified Phenyl Ring Substituents
The synthesis of analogues with different substituents on the phenyl ring typically involves the reaction of a substituted aniline (B41778) with a cyanoacetic acid derivative. chemicalbook.com This approach allows for considerable variation in the electronic and steric properties of the resulting molecule. The core reaction is an amidation, where the amino group of the aniline derivative attacks the carbonyl carbon of the cyanoacetic acid or its ester, leading to the formation of an amide bond.
Commonly, the synthesis is achieved by heating the appropriately substituted aniline with ethyl cyanoacetate (B8463686), sometimes in a high-boiling solvent like DMF. chemicalbook.com For instance, reacting 2,6-dimethylaniline (B139824) with ethyl cyanoacetate at reflux yields 2-cyano-N-(2,6-dimethyl-phenyl)-acetamide. chemicalbook.com The general method's versatility allows for the preparation of a wide array of N-aryl-2-cyanoacetamides by simply changing the starting aniline. ekb.eg The nature and position of the substituents on the aniline ring, such as chloro, bromo, or methoxy (B1213986) groups, can influence reaction conditions and yields. nih.govnih.gov For example, the synthesis of N-acylamino amides from 3,4-dichloroaniline (B118046) has been successfully carried out using coupling agents like TBTU (O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to facilitate amide bond formation. scielo.br
| Phenyl Precursor | Reagent | Resulting Analogue |
| 2,6-dimethylaniline | Ethyl cyanoacetate | 2-Cyano-N-(2,6-dimethylphenyl)acetamide chemicalbook.com |
| 2,5-dichloroaniline | 2-Cyanoacetic acid | 2-Cyano-N-(2,5-dichlorophenyl)acetamide |
| 3,4-dichloroaniline | N-acylamino acids / TBTU | N-acyl-(3,4-dichlorophenyl)amides scielo.br |
| p-chloroaniline | 2-(2,6-dichlorophenyl)acetic acid | N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide researchgate.net |
| Substituted anilines | Chloroacetyl chloride | 2-chloro-N-substituted-acetamides nih.gov |
Synthesis of Analogues with Modified Acyl Moiety
The acyl portion of 2-cyano-N-(2,6-dichlorophenyl)acetamide, specifically the active methylene (B1212753) group (the CH₂ between the cyano and carbonyl groups), is a key site for synthetic modification. ekb.eg This group's reactivity allows for various condensation and substitution reactions.
One common modification is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones. For example, reacting N-aryl-2-cyanoacetamide derivatives with aromatic aldehydes can yield acrylamide (B121943) derivatives. researchgate.net Similarly, condensation with salicylaldehyde (B1680747) can lead to the formation of 2-imino-chromene-3-carboxamide structures. ekb.eg
The cyano group itself can also be a target for modification. It can be reduced to an amine or participate in cyclization reactions to form various heterocyclic systems like pyrazole (B372694), pyridine (B92270), and thiazole (B1198619) rings. mdpi.com For instance, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been used as a precursor to synthesize a variety of fused heterocyclic compounds through reactions involving its cyanoacetamido moiety. mdpi.comresearchgate.net The acyl group can also be completely replaced. A notable example is the acylation of N-(2,6-dichlorophenyl)-aniline with chloroacetyl chloride to produce N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine, an intermediate in the synthesis of Diclofenac. google.com
| Starting Material | Reagent / Condition | Reaction Type | Resulting Moiety / Analogue |
| N-cyclohexyl-2-cyanoacetamide | Aromatic aldehydes | Knoevenagel Condensation | N-cyclohexyl-3-aryl-2-cyanoacrylamide researchgate.net |
| N-(4-substitutedphenyl)-2-cyanoacetamide | Salicylaldehyde | Condensation / Cyclization | 2-Imino-chromene-3-carboxamide derivative ekb.eg |
| N-(2,6-dichlorophenyl)aniline | Chloroacetyl chloride | Acylation | N-(chloroacetyl)-N-(2,6-dichlorophenyl)aniline google.com |
| 2-Cyanoacetamide (B1669375) derivatives | Phenyl isothiocyanate / Chloroacetyl chloride | Addition / Cyclization | 2-Cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide researchgate.net |
| 2-Cyanoacetamide | Sodium nitrite (B80452) / Acid | Nitrosation | 2-Cyano-2-hydroxyiminoacetamide ekb.eggoogle.com |
N-Substitution and its Impact on Chemical Reactivity
N-substitution involves replacing the hydrogen atom on the amide nitrogen with an alkyl or aryl group. This transformation converts the secondary amide into a tertiary amide. ncert.nic.in This reaction is a form of acylation or alkylation. For example, the reaction of N-(2,6-dichlorophenyl)-aniline with chloroacetyl chloride is an N-acylation that forms a tertiary amide. google.com Such reactions are often carried out in the presence of a base like triethylamine (B128534) (TEA) or pyridine, which neutralizes the HCl byproduct and drives the reaction forward. google.comncert.nic.inderpharmachemica.com
The primary impact of N-substitution on chemical reactivity is the removal of the acidic amide proton. This change prevents the molecule from acting as a hydrogen bond donor at the amide site, which has significant consequences for its intermolecular interactions and physical properties. Furthermore, the introduction of a substituent on the nitrogen atom introduces steric bulk around the amide bond. This can influence the molecule's conformation and its ability to approach and interact with other reagents or biological targets. For instance, in the synthesis of diclofenac, the acylation of the secondary amine N-(2,6-dichlorophenyl)-aniline is a critical step. google.com
Structural Modifications and their Influence on Intermolecular Interactions
Structural modifications to this compound derivatives profoundly affect their intermolecular interactions, which in turn dictate their crystal packing, solubility, and other physical properties. The key functional groups involved in these interactions are the amide N-H (donor), the carbonyl C=O (acceptor), and the cyano group. nih.govmdpi.com
The secondary amide group (–CONH–) is a potent hydrogen bond donor (N-H) and acceptor (C=O), often leading to the formation of chains or dimeric structures in the solid state. researchgate.netnih.govnih.gov N-substitution, as discussed in section 7.3, eliminates the N-H donor, disrupting these established hydrogen-bonding networks. This can lead to significant changes in crystal structure and physical properties.
The cyano group is a versatile participant in intermolecular interactions. While it is a weak hydrogen bond acceptor, it can engage in various noncovalent bonds, including tetrel bonds to its carbon atom and interactions with π-systems. mdpi.com Modifications to the acyl moiety, such as those produced by Knoevenagel condensation, introduce new π-systems (C=C double bonds) and potentially other functional groups, creating new possibilities for π–π stacking and other van der Waals interactions. researchgate.net
| Structural Modification | Affected Functional Group(s) | Influence on Intermolecular Interactions |
| N-Substitution (Alkylation/Arylation) | Amide N-H | Eliminates the primary hydrogen bond donor site, preventing the formation of N-H···O hydrogen-bonded chains. nih.gov |
| Modification of Phenyl Ring Substituents | Phenyl Ring (Aryl Halides) | Can introduce or modify halogen bonding capabilities and alter π–π stacking interactions. researchgate.net |
| Knoevenagel Condensation | Acyl Moiety (CH₂) | Introduces a C=C bond, increasing the potential for π–π stacking and altering the molecular geometry. researchgate.net |
| Replacement of Cyano Group | Cyano Group (C≡N) | Removes a site for specific interactions like tetrel bonding and weak hydrogen bonding. mdpi.com |
Advanced Applications in Chemical Sciences
The unique molecular architecture of 2-cyano-N-(2,6-dichlorophenyl)acetamide, characterized by a reactive cyanoacetamide core and a sterically hindered dichlorophenyl group, has positioned it as a compound of significant interest in various advanced fields of chemical science. Its functional groups provide a platform for developing novel materials, exploring complex chemical phenomena, and constructing elaborate molecular frameworks.
Broader Scientific Context and Future Research Directions
Comparative Analysis with Related Anilide and Cyanoacetamide Compounds
The specific structure of 2-cyano-N-(2,6-dichlorophenyl)acetamide, particularly the substitution pattern on the phenyl ring, is critical to its properties. A comparative analysis with its isomers and other related cyanoacetamides reveals key structure-property relationships.
The position of the chlorine atoms on the phenyl ring significantly influences the molecule's chemical and biological characteristics. For instance, comparison with its positional isomers, such as 2-cyano-N-(2,4-dichlorophenyl)acetamide and 2-cyano-N-(2,5-dichlorophenyl)acetamide, highlights these differences. The 2,6-dichloro substitution pattern creates a sterically hindered environment around the amide nitrogen, which can affect its reactivity, conformation, and ability to participate in intermolecular interactions like hydrogen bonding. This steric hindrance is less pronounced in the 2,4- and 2,5-isomers.
Furthermore, the electronic properties conferred by the chlorine atoms at different positions alter the acidity of the N-H proton and the electron density of the aromatic ring, which are crucial for receptor binding and metabolic stability.
Beyond simple isomers, comparing the title compound to other N-substituted cyanoacetamides demonstrates the vast chemical space accessible from this scaffold. For example, replacing the dichlorophenyl ring with aliphatic groups, such as in 2-cyano-N-propan-2-ylacetamide, or with other heterocyclic systems, like in 2-cyano-N-(4,6-dimethoxypyrimidin-2-yl)acetamide, drastically alters the molecule's polarity, solubility, and potential biological targets. acs.orgacs.org The latter, for instance, has been shown to form complex hydrogen-bonded sheets in its crystal structure, a property governed by the pyrimidine (B1678525) ring. acs.org More complex derivatives, such as those where the cyanoacetamide moiety is tethered to an imidazopyridine core, have been investigated as potent enzyme inhibitors, showcasing the modularity of this chemical class. acs.orgchemistryworld.com
Emerging Synthetic Methodologies and Green Chemistry Prospects
The synthesis of anilides and cyanoacetamides traditionally involves methods that can be resource-intensive and generate significant waste. The standard synthesis of anilides often involves the reaction of an aniline (B41778) with acyl chlorides or carboxylic anhydrides. wikipedia.org Cyanoacetamides are typically prepared by reacting amines with cyanoacetic acid esters or other activated forms of cyanoacetic acid. tubitak.gov.trresearchgate.net
Modern synthetic chemistry is increasingly focused on "green" principles, which aim to improve efficiency and reduce environmental impact. For a compound like this compound, several emerging methodologies could be applied.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner product formation. nih.govacs.orgtandfonline.com This technique has been successfully applied to the direct amidation of carboxylic acids and esters with anilines, often without the need for solvents or expensive coupling reagents. nih.govnih.gov This approach could provide a more efficient route to the target compound.
Green Catalysis and Solvents: The development of benign and recyclable catalysts is a cornerstone of green chemistry. For anilide synthesis, methods using non-toxic catalysts like magnesium sulfate (B86663) or even plant-based extracts are being explored to replace hazardous reagents like acetic anhydride. ijtsrd.comttwrdcs.ac.in The use of greener solvents, such as water or super-critical fluids, or performing reactions under solvent-free conditions, further enhances the environmental profile of the synthesis. acs.orgmdpi.com For instance, the Knoevenagel condensation, a key reaction for modifying cyanoacetamides, has been effectively performed using water as a solvent under microwave irradiation. researchgate.net
These green approaches offer promising avenues for the future synthesis of this compound and its derivatives, aligning chemical manufacturing with sustainability goals. rsc.org
Potential for Further Chemical Diversification and Structural Elaboration
The structure of this compound offers multiple points for chemical modification, making it a versatile scaffold for developing new compounds with potentially novel properties. Cyanoacetamide-based scaffolds are recognized as privileged structures in medicinal chemistry, serving as starting points for a wide array of more complex molecules. nih.govnih.gov
Reactions of the Cyanoacetamide Moiety:
Active Methylene (B1212753) Group: The CH₂ group situated between the cyano and carbonyl groups is highly reactive (an active methylene group). tubitak.gov.trsci-hub.se It can undergo Knoevenagel condensation with aldehydes and ketones to introduce new carbon-carbon double bonds, a reaction widely used to build molecular complexity. periodikos.com.brnih.gov This site can also be alkylated or participate in Michael additions. sci-hub.senih.gov
Cyano Group: The nitrile function can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a route to different classes of compounds. It can also participate in cycloaddition reactions to form various heterocyclic rings.
Carbonyl Group: The amide carbonyl can be reduced or undergo various condensation reactions.
Modification of the Anilide Portion:
Aromatic Ring: The dichlorophenyl ring can undergo further electrophilic substitution reactions, although the two chlorine atoms are deactivating. Alternatively, nucleophilic aromatic substitution could replace one or both chlorine atoms under specific conditions, allowing for the introduction of a wide range of functional groups.
By combining these transformations, the core structure can be elaborated into more complex heterocyclic systems. For example, cyanoacetamides are key intermediates in Friedländer-type reactions to produce quinolines and in the synthesis of pyridones, pyrazoles, and thiazoles. tubitak.gov.trrug.nltubitak.gov.tr This chemical tractability allows for the systematic exploration of structure-activity relationships, potentially leading to the discovery of new compounds with tailored biological or material properties.
Integration of Advanced Analytical Techniques in Research and Development
The comprehensive characterization of this compound and its derivatives, especially when dealing with isomeric mixtures, necessitates the use of advanced analytical techniques. biopharmaservices.comijpsjournal.comlongdom.org
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and conformation. For anilide derivatives, it can reveal the torsion angle between the phenyl ring and the amide plane, and detail intermolecular interactions like hydrogen bonding, which govern the crystal packing. acs.orgcambridge.orgnih.gov Such structural insights are invaluable for understanding physical properties and for computational modeling studies.
High-Field NMR and High-Resolution Mass Spectrometry (HRMS): While standard analytical tools, their advanced applications are crucial. High-field Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 600 MHz and above) provides the resolution needed to fully assign the proton and carbon signals in complex molecules, confirming connectivity. nih.gov HRMS is essential for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. nih.gov When combined with fragmentation studies (MS/MS), it can help differentiate between isomers that cannot be distinguished by mass alone. nih.gov
Ion Mobility Spectrometry (IMS): IMS is an emerging technique that separates ions in the gas phase based on their size, shape, and charge. chemistryworld.comamericanpharmaceuticalreview.comselectscience.net When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation. This is particularly powerful for distinguishing between isomers (structural, conformational, or stereoisomers) that may have identical masses and similar chromatographic retention times. acs.orgnih.govbiopharmaservices.com By measuring the collision cross-section (CCS) of an ion—a value related to its shape—IMS provides a unique molecular identifier that can be used for structural confirmation and analysis in complex mixtures. nih.gov
Q & A
Q. How can crystallographic data resolve ambiguities in molecular conformation predicted by computational models?
- Answer: Refinement via SHELXL (using high-resolution data) provides precise geometric parameters (bond lengths, angles, dihedral angles). For example, dihedral angles between the acetamide group and dichlorophenyl ring (Table 4 in ) can validate or correct DFT-optimized geometries. Anisotropic displacement parameters refine thermal motion models .
Q. What strategies address discrepancies in bioactivity data across different assay systems?
- Answer:
- Solvent Effects: Test in polar (e.g., aqueous buffers) vs. non-polar (DMSO) solvents to assess solubility-driven artifacts.
- Metabolite Interference: Use LC-MS to identify degradation products (e.g., hydrolysis of cyano groups) that may affect bioactivity .
- Orthogonal Assays: Combine enzyme inhibition assays with cell-based viability tests to distinguish direct vs. indirect effects .
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites (e.g., cyano carbon). Solvent effects (PCM model) and transition state analysis (IRC) predict hydrolysis pathways .
Methodological and Safety Considerations
Q. What safety protocols are critical given limited toxicological data?
- Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation (H335/H319 hazards).
- Storage: Airtight containers at 2–8°C to prevent moisture degradation .
- Emergency Response: For skin contact, rinse with water for 15 minutes (P305+P351+P338); for inhalation, move to fresh air (P304+P340) .
Q. How should researchers design stability studies to assess degradation under varying conditions?
- Answer:
- Thermal Stability: Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; analyze via HPLC.
- Photostability: Expose to UV light (320–400 nm) and monitor by NMR for structural changes.
- Hydrolytic Stability: Test in buffers (pH 2–12) at 37°C; track cyano group hydrolysis via IR .
Data Contradiction Analysis
Q. How to interpret conflicting IR and NMR data for amide tautomerism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
